Azide-PEG4-VC-PAB-Doxorubicin is a specialized compound designed for use in targeted drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound consists of the cytotoxic anthracycline antibiotic Doxorubicin linked to a polyethylene glycol (PEG) spacer, specifically a four-unit PEG (PEG4), and a valine-citrulline (VC) peptide that is further connected to a p-aminobenzyl (PAB) group. The inclusion of an azide group allows for efficient conjugation through click chemistry, facilitating the attachment to various biomolecules, such as antibodies or other targeting moieties .
The molecular formula of Azide-PEG4-VC-PAB-Doxorubicin is , with a molecular weight of 1222.25 g/mol. The compound exhibits high purity levels, typically around 98%, making it suitable for research applications .
Azide-PEG4-VC-PAB-Doxorubicin primarily engages in click chemistry reactions, which are pivotal for its application in bioconjugation. The two main types of reactions it undergoes are:
These reactions are critical for creating stable and effective drug conjugates that enhance the therapeutic efficacy of Doxorubicin while minimizing systemic toxicity.
Doxorubicin is known for its potent anticancer properties, functioning by intercalating DNA and inhibiting topoisomerase II, which disrupts DNA replication and transcription. When conjugated with Azide-PEG4-VC-PAB, the biological activity of Doxorubicin is preserved while enabling targeted delivery to specific cancer cells via antibody-mediated mechanisms. This targeted approach aims to reduce off-target effects and enhance therapeutic outcomes in cancer treatment .
The synthesis of Azide-PEG4-VC-PAB-Doxorubicin involves several key steps:
Azide-PEG4-VC-PAB-Doxorubicin has several important applications in biomedical research and therapy:
Interaction studies involving Azide-PEG4-VC-PAB-Doxorubicin focus on its binding affinity and efficacy when conjugated to various antibodies or targeting ligands. These studies help elucidate how effectively the conjugate can deliver Doxorubicin to specific cell types and its subsequent biological impact. Techniques such as flow cytometry and confocal microscopy are often employed to assess cellular uptake and cytotoxicity against cancer cell lines .
Several compounds exhibit similarities to Azide-PEG4-VC-PAB-Doxorubicin in terms of structure or function:
| Compound Name | Description | Unique Features |
|---|---|---|
| PEG4-Val-Cit-Doxorubicin | Similar linker structure without azide functionality | Lacks click chemistry capability |
| DBCO-PEG4-Doxorubicin | Contains dibenzocyclooctyne instead of azide | Utilizes SPAAC for conjugation |
| Azide-PEG8-Val-Cit-Doxorubicin | Longer PEG chain compared to PEG4 | May enhance solubility but alters pharmacokinetics |
Azide-PEG4-VC-PAB-Doxorubicin's unique feature lies in its ability to utilize both CuAAC and SPAAC reactions for versatile bioconjugation strategies, making it particularly valuable in developing advanced ADCs .
The Azide-PEG4-VC-PAB linker system was engineered to address three critical challenges in ADC design: (1) site-specific conjugation, (2) lysosomal cleavage efficiency, and (3) payload solubility. The azide group enables bioorthogonal click chemistry for controlled conjugation to antibodies modified with alkyne or cyclooctyne groups. This approach avoids heterogeneous drug-to-antibody ratios associated with traditional cysteine or lysine conjugation methods.
The valine-citrulline (VC) dipeptide serves as a protease-cleavable motif, leveraging the overexpression of cathepsin B in cancer cell lysosomes. Structural studies demonstrate that cathepsin B cleaves the amide bond between citrulline and the PAB group with >95% efficiency under lysosomal pH conditions (pH 4.5–5.0). The PAB carbamate acts as a self-immolative spacer, releasing free doxorubicin following dipeptide cleavage through a 1,6-elimination mechanism.
The tetraethylene glycol (PEG4) spacer addresses hydrophobicity challenges posed by doxorubicin. Computational modeling indicates the PEG4 chain increases aqueous solubility by 15–20% compared to shorter PEG variants while maintaining a compact hydrodynamic radius (<2 nm). This balance prevents antibody aggregation during conjugation while ensuring sufficient payload exposure for lysosomal uptake.
Table 1: Key Linker Components and Their Functional Roles
The conjugation chemistry of Azide-PEG4-VC-PAB-Doxorubicin employs a three-stage process:
Comparative studies show the VC dipeptide provides superior plasma stability over alternative linkers (e.g., GGFG), with <2% payload release in human serum after 72 hours. However, species-specific differences emerge: rodent plasma carboxylesterase 1C (Ces1C) cleaves VC linkers 5–7× faster than human equivalents, necessitating careful preclinical model selection.
Mechanism of Lysosomal Activation
The PEG4 spacer represents a critical compromise between molecular flexibility and steric bulk. Compared to PEG2/PEG8 analogs, PEG4 demonstrates:
Molecular dynamics simulations reveal the PEG4 chain adopts a helical conformation that shields ≈40% of doxorubicin's hydrophobic surface area while permitting sufficient linker flexibility for protease access. This structural balance enables a drug-to-antibody ratio (DAR) of 3.5–4.0 without inducing antibody aggregation—a common limitation with less optimized spacers.
Table 2: Impact of PEG Spacer Length on ADC Properties
| PEG Length | Solubility (mg/mL) | Plasma Half-life (h) | Tumor Uptake (%) |
|---|---|---|---|
| PEG2 | 22 | 78 | 41 |
| PEG4 | 34 | 112 | 58 |
| PEG8 | 29 | 98 | 49 |
Data adapted from HydraSpace™ spacer technology studies.
The PEG4 architecture also mitigates payload-induced viscosity, enabling concentrated ADC formulations (>50 mg/mL) without precipitation—a key advantage for clinical manufacturing. Accelerated stability testing shows <5% aggregation after 6 months at -20°C when formulated in histidine-sucrose buffer (pH 6.0).